3-Fluoro-2-hydroxycinnamic acid
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Overview
Description
3-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the second position on the benzene ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Nitration: Starting from o-methylphenol, nitration is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of 2-chloro-3-nitrotoluene yields 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized to form 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods: Industrial production methods for hydroxycinnamic acids often involve biotechnological approaches. For example, Escherichia coli can be engineered to produce hydroxycinnamic acids from glucose by introducing specific genes .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxycinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling is a common method for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cinnamic acid derivatives
Scientific Research Applications
3-Fluoro-2-hydroxycinnamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxycinnamic acid involves several pathways:
Antioxidant Activity: It acts as a radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating gene expression and inhibiting cell survival pathways.
Comparison with Similar Compounds
- Caffeic Acid
- Ferulic Acid
- p-Coumaric Acid
- Chlorogenic Acid
- Sinapic Acid
- Rosmarinic Acid
- Curcumin
Comparison: 3-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other hydroxycinnamic acids. This fluorine substitution can also influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FO3 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12) |
InChI Key |
KUWIQNATTRREHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=CC(=O)O |
Origin of Product |
United States |
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